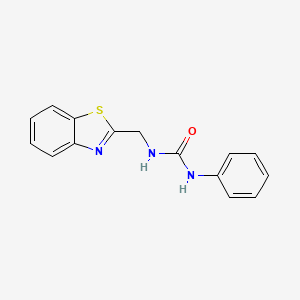![molecular formula C16H19NO3 B7468019 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. It has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and signaling pathways in the body. This leads to the disruption of cellular processes that are essential for the survival and growth of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one have been studied in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. It has also been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is the lack of clinical data on the compound's safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one. One potential application is in the development of novel anticancer drugs that target specific signaling pathways in cancer cells. The compound's neuroprotective effects also make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
In conclusion, 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antimicrobial, antiviral, and anticancer properties, as well as its neuroprotective effects, make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one involves the reaction of 4-chromanone with 2-methylmorpholine in the presence of a catalyst. The resulting compound is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
7-methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(8-16(18)20-15(14)7-11)10-17-5-6-19-12(2)9-17/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYLXKEFCXKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)


![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)
![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)